Superior Potency as an MRP Efflux Inhibitor Compared to Genistein and Daidzein
(S)-Licoisoflavone A demonstrates significantly higher potency in inhibiting BCPCF efflux via MRP-like transporters in human erythrocytes than the common soy isoflavones genistein and daidzein. It is the most potent isoflavone tested in this direct comparative study [1].
| Evidence Dimension | Inhibition of BCPCF efflux via MRP-like transporter |
|---|---|
| Target Compound Data | IC50 = 15-25 μM |
| Comparator Or Baseline | Genistein (IC50 = 15-70 μM); Daidzein (IC50 = 15-70 μM); Sophoraisoflavone A (IC50 = 15-70 μM); Indomethacin (IC50 ≈ 10 μM); Probenecid (IC50 = 100-200 μM) |
| Quantified Difference | Licoisoflavone A's IC50 is at the lower bound of the 15-70 μM range observed for other isoflavones, indicating superior potency. It is 4- to 13-fold more potent than probenecid, a standard MRP1 inhibitor. |
| Conditions | Fluorometric monitoring of 2′,7′-bis-(carboxypropyl)-5(6)-carboxyfluorescein (BCPCF) efflux from human erythrocytes in vitro. |
Why This Matters
For researchers studying multidrug resistance or seeking MRP1 inhibitors for chemosensitization, (S)-Licoisoflavone A offers a potency advantage over common, less expensive isoflavone alternatives, justifying its selection for projects where MRP inhibition is a key endpoint.
- [1] Bobrowska-Hägerstrand M, et al. Monitoring of MRP-like activity in human erythrocytes: inhibitory effect of isoflavones. Blood Cells, Molecules, and Diseases. 2001;27(5):894-900. View Source
